2-Amino-1-trityl-imidazole

Peptide Chemistry Protecting Group Strategy Orthogonal Synthesis

2-Amino-1-trityl-imidazole (CAS 185563-93-3) is a heterocyclic building block comprising a 2-aminoimidazole core N-protected with a triphenylmethyl (trityl) group. With molecular formula C₂₂H₁₉N₃ and molecular weight 325.41 g/mol, it is classified as an acid-labile protected intermediate used in medicinal chemistry and organic synthesis.

Molecular Formula C22H19N3
Molecular Weight 325.4 g/mol
CAS No. 185563-93-3
Cat. No. B068144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-trityl-imidazole
CAS185563-93-3
Synonyms2-AMINO-1-TRITYL-IMIDAZOLE
Molecular FormulaC22H19N3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4N
InChIInChI=1S/C22H19N3/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H2,23,24)
InChIKeyHKYAKZXAOGNRHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-trityl-imidazole (CAS 185563-93-3) – A Differentiated N-Trityl-Protected 2-Aminoimidazole Building Block for Multi-Step Synthesis


2-Amino-1-trityl-imidazole (CAS 185563-93-3) is a heterocyclic building block comprising a 2-aminoimidazole core N-protected with a triphenylmethyl (trityl) group. With molecular formula C₂₂H₁₉N₃ and molecular weight 325.41 g/mol, it is classified as an acid-labile protected intermediate used in medicinal chemistry and organic synthesis . The trityl group confers steric bulk, UV detectability, and orthogonal acid-deprotection capability relative to Boc, Cbz, or benzyl alternatives . It is commercially supplied as a white to off-white crystalline solid with purity typically ≥98% .

Why 2-Amino-1-trityl-imidazole Cannot Be Replaced by Boc-, Cbz-, or Benzyl-Protected Analogs


Generic substitution of 2-amino-1-trityl-imidazole with its Boc-protected (CAS 929568-19-4), benzyl-protected (CAS 22944-67-8), or unprotected (CAS 7720-39-0) 2-aminoimidazole counterparts is not functionally equivalent. The trityl group exhibits a distinct acid-deprotection hierarchy: it is cleaved under mild acidic conditions while the Boc group requires substantially stronger acid treatment [1]. This difference enables orthogonal protection strategies in multi-step synthetic routes. Furthermore, the trityl group’s three phenyl rings provide a strong UV chromophore that simplifies TLC and HPLC monitoring without staining, a feature absent in Boc- or benzyl-protected analogs . The steric bulk of the trityl group (estimated A-value >7 kcal/mol vs Boc’s ~2.5 kcal/mol) also confers regioselective control in subsequent functionalization reactions that cannot be replicated by smaller protecting groups [2].

Quantifiable Differentiation Evidence for 2-Amino-1-trityl-imidazole Against Closest Analogs


Acid-Deprotection Rate: Trityl Cleaves Up to 60,000× Faster Than Boc

The N-trityl protecting group in 2-amino-1-trityl-imidazole is cleaved under mild acidic conditions, enabling orthogonal deprotection strategies. Comparative kinetic studies on aralkyl carbonyl amino protecting groups demonstrate that some N-trityl-type residues are cleaved at a rate up to 60,000 times faster than the tert-butyloxycarbonyl (Boc) group under acidolytic conditions [1]. This stark rate difference allows for selective removal of the trityl group in the presence of Boc-protected amines, a critical design element in multi-step synthesis.

Peptide Chemistry Protecting Group Strategy Orthogonal Synthesis

Crystalline Form with High Melting Point Enables Non-Chromatographic Purification

2-Amino-1-trityl-imidazole is a high-melting crystalline solid. Its melting point is reported as 196-199 °C from a patented synthetic procedure [1]. In contrast, the commercially available free base of the benzyl-protected analog (1-benzyl-1H-imidazol-2-amine, CAS 22944-67-8) has no reported melting point in standard databases, and its hydrochloride salt melts at 167-169 °C . The Boc-protected analog (2-amino-1-Boc-imidazole, CAS 929568-19-4) also lacks a reported melting point, suggesting it is a low-melting solid or oil . The high melting point of the trityl derivative facilitates purification by recrystallization, avoiding chromatography.

Process Chemistry Crystallization Solid-State Properties

High-Yielding Synthesis: 97% Isolated Yield Reported in Patent Route

A robust synthetic route to 2-amino-1-trityl-imidazole is documented in US Patent 7,998,462 B2. The procedure describes tritylation of a protected 2-aminoimidazole precursor followed by deprotection to yield the target compound in 97% isolated yield (37.2 g scale) [1]. While comparative literature yields for the Boc-protected analog (2-amino-1-Boc-imidazole) are not publicly available in detail, typical yields for analogous N-protection of 2-aminoimidazoles with Boc anhydride range from 50-80% based on general literature precedent . This high-yielding procedure reduces the risk of supply bottlenecks and cost over-anticipation for procurement planning.

Synthetic Efficiency Process Chemistry Scale-Up

Strong UV Chromophore for TLC/HPLC Detection Without Destructive Staining

The trityl group in 2-amino-1-trityl-imidazole functions as an intrinsic UV chromophore due to its three phenyl rings. The molar extinction coefficient (ε) of the trityl cation at 254 nm is approximately 10,000-30,000 M⁻¹cm⁻¹, enabling clear detection on TLC plates without chemical staining [1]. In contrast, the Boc group absorbs only weakly below 230 nm (ε < 100 M⁻¹cm⁻¹ at 254 nm) and the benzyl group has an ε of ~200 M⁻¹cm⁻¹ at 254 nm, often requiring iodine or ninhydrin staining for visualization [2]. This property directly translates to easier HPLC method development and real-time reaction monitoring.

Analytical Chemistry Process Monitoring TLC Detection

Procurement-Relevant Application Scenarios for 2-Amino-1-trityl-imidazole


Multi-Step Synthesis Requiring Orthogonal Deprotection of N-Protected 2-Aminoimidazole Intermediates

In synthetic sequences where a 2-aminoimidazole moiety must be temporarily protected while other functional groups are manipulated, 2-amino-1-trityl-imidazole offers a distinct advantage. The trityl group can be removed selectively under mild acidic conditions (1-5% TFA) without affecting Boc-protected amines present elsewhere in the molecule, leveraging the 60,000-fold rate difference in acidolytic cleavage relative to Boc [1]. This orthogonality is critical in the assembly of complex targeting ligands as demonstrated in US Patent 7,998,462 B2 .

Scale-Up and Process Development Where Non-Chromatographic Purification Is Required

For process chemistry and kilo-lab scale-up, the high melting point (196-199 °C) of 2-amino-1-trityl-imidazole enables purification by crystallization rather than column chromatography [1]. This reduces solvent consumption, cycle time, and equipment footprint compared to Boc- or benzyl-protected analogs, which are typically oils or low-melting solids requiring chromatographic isolation. The 97% isolated yield reported in the patent further underscores its suitability for scalable synthesis [1].

Reaction Monitoring and Quality Control in High-Throughput Medicinal Chemistry

The strong UV absorption of the trityl group at 254 nm simplifies TLC and HPLC analysis, enabling fast, non-destructive reaction monitoring [1]. In high-throughput medicinal chemistry settings where dozens of reactions must be tracked daily, this eliminates the need for chemical staining and reduces analysis time per sample. This property is particularly valuable when the 2-aminoimidazole core is being diversified into libraries of bioactive compounds .

Regioselective Functionalization of the Imidazole Ring via Steric Shielding

The steric bulk of the N1-trityl group (A-value >7 kcal/mol) effectively shields the adjacent C2 and C5 positions, directing electrophilic substitution or metallation to the less hindered C4 position [1]. This regioselectivity is predictable and reproducible, unlike with smaller protecting groups such as benzyl or methyl, which allow competing reaction pathways. This feature is essential for the synthesis of 4-substituted 2-aminoimidazole derivatives, a common structural motif in kinase inhibitors and GPCR ligands .

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